(6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
The synthesis of (6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a one-pot method involving the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the synthesis of the compound in good yields. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Chemical Reactions Analysis
(6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Scientific Research Applications
(6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of (6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Similar compounds to (6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolo[3,2-a]pyrimidines and related heterocyclic structures. These compounds share similar chemical properties and biological activities but may differ in their specific applications and efficacy. Some examples of similar compounds include:
These compounds highlight the versatility and potential of thiadiazolo[3,2-a]pyrimidines in various scientific and industrial applications.
Properties
Molecular Formula |
C23H23N5OS |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(6Z)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H23N5OS/c1-4-27(5-2)18-12-8-16(9-13-18)14-19-20(24)28-23(25-21(19)29)30-22(26-28)17-10-6-15(3)7-11-17/h6-14,24H,4-5H2,1-3H3/b19-14-,24-20? |
InChI Key |
JLIODAKZRJESPF-FBIWUZAXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4=CC=C(C=C4)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=C(C=C4)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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